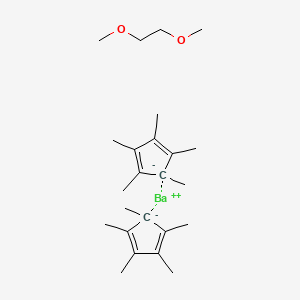
Barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct is an organometallic compound with the empirical formula C24H40BaO2. This compound is known for its unique structure, where a barium ion is coordinated by two pentamethylcyclopentadienyl ligands and one 1,2-dimethoxyethane molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct typically involves the reaction of barium metal with pentamethylcyclopentadiene in the presence of 1,2-dimethoxyethane. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{Ba} + 2 \text{C}_5(\text{CH}_3)_5\text{H} + \text{C}4\text{H}{10}\text{O}_2 \rightarrow \text{Ba}(\text{C}_5(\text{CH}_3)_5)_2(\text{C}4\text{H}{10}\text{O}_2) ]
Industrial Production Methods
While the compound is primarily synthesized in laboratory settings for research purposes, industrial production methods would likely involve scaling up the reaction conditions mentioned above. This would include using larger quantities of reactants and maintaining strict control over the reaction environment to ensure product purity and yield .
化学反应分析
Types of Reactions
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: The 1,2-dimethoxyethane ligand can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of barium complexes with different ligands .
科学研究应用
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, including thin films and coatings for electronic devices
作用机制
The mechanism by which bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct exerts its effects is primarily through its ability to coordinate with other molecules and ions. The barium ion acts as a central metal, allowing the compound to interact with various substrates. This coordination can alter the electronic properties of the substrates, facilitating different chemical reactions. The pentamethylcyclopentadienyl ligands provide stability to the compound, while the 1,2-dimethoxyethane ligand can be easily substituted, making the compound versatile in its applications .
相似化合物的比较
Similar Compounds
- Bis(pentamethylcyclopentadienyl)barium tetrahydrofuran adduct
- Bis(pentamethylcyclopentadienyl)barium(II)
Uniqueness
Bis-(Pentamethylcyclopentadienyl)barium 1,2-dimethoxyethane adduct is unique due to its specific ligand coordination, which imparts distinct chemical properties. The presence of 1,2-dimethoxyethane as a ligand differentiates it from other similar compounds, providing it with unique solubility and reactivity characteristics .
属性
分子式 |
C24H40BaO2 |
|---|---|
分子量 |
497.9 g/mol |
IUPAC 名称 |
barium(2+);1,2-dimethoxyethane;1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.C4H10O2.Ba/c2*1-6-7(2)9(4)10(5)8(6)3;1-5-3-4-6-2;/h2*1-5H3;3-4H2,1-2H3;/q2*-1;;+2 |
InChI 键 |
YUAMYENRQPMVNH-UHFFFAOYSA-N |
规范 SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.COCCOC.[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


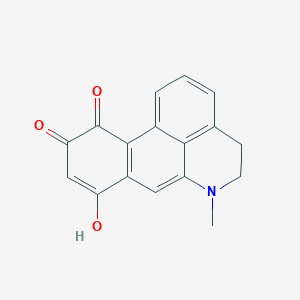
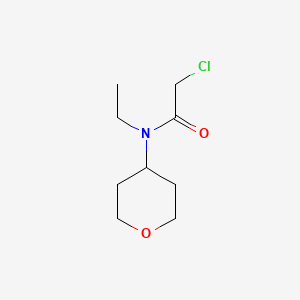
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
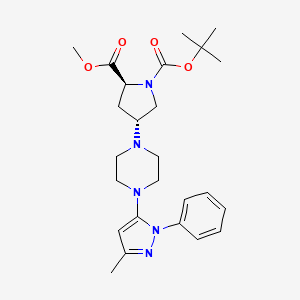
![5-Oxido-1,3,7,9-tetrapropylpyrimido[5,4-g]pteridin-5-ium-2,4,6,8-tetrone](/img/structure/B13426496.png)
![N-[(1S)-1-[[(2S)-2-[5-[4'-[2-[(2S)-1-Acetyl-2-pyrrolidinyl]-1H-imidazol-5-yl][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester carbamic acid](/img/structure/B13426508.png)
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
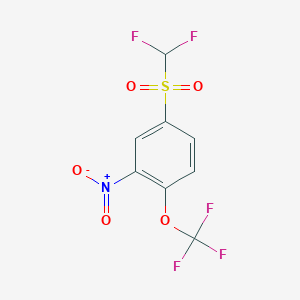
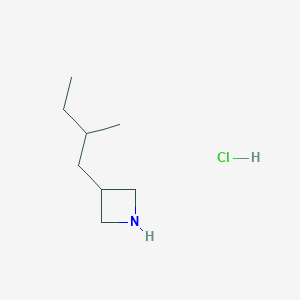
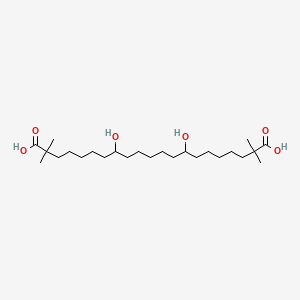
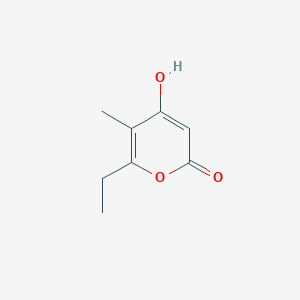
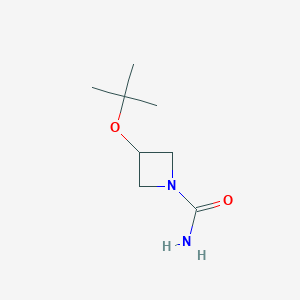
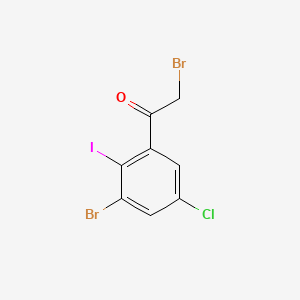
![[4-(2-Cyclopropylethynyl)phenyl]methanamine](/img/structure/B13426553.png)
